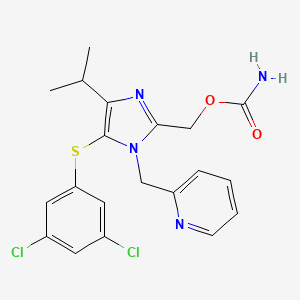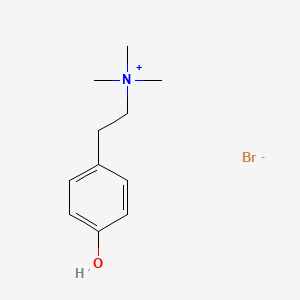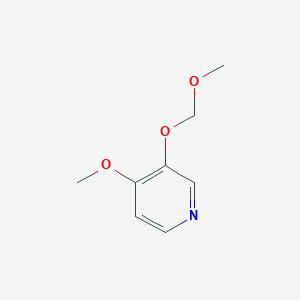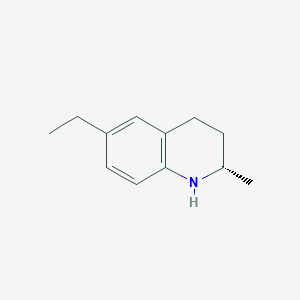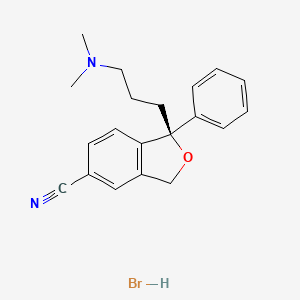
9(10H)-Acridinone, 10-methyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinone, 10-methyl-2-nitro- is a chemical compound that belongs to the acridone family. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This particular compound is characterized by the presence of a nitro group at the 2-position and a methyl group at the 10-position on the acridinone core.
Méthodes De Préparation
The synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- typically involves the nitration of 10-methylacridinone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
9(10H)-Acridinone, 10-methyl-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group at the 10-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 10-methyl-2-aminoacridinone and 10-carboxy-2-nitroacridinone, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9(10H)-Acridinone, 10-methyl-2-nitro- has several scientific research applications:
Biology: The compound is employed in the study of enzyme activities, particularly nitroreductases, due to its ability to undergo reduction reactions.
Medicine: Acridone derivatives, including 9(10H)-Acridinone, 10-methyl-2-nitro-, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic applications.
Mécanisme D'action
The biological activity of 9(10H)-Acridinone, 10-methyl-2-nitro- is primarily attributed to its interaction with enzymes such as nitroreductases. The nitro group undergoes reduction to form an amino group, which can then participate in various biochemical pathways. This reduction process is often accompanied by a change in fluorescence properties, making the compound useful as a fluorescent probe for imaging applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 9(10H)-Acridinone, 10-methyl-2-nitro- include other nitro-substituted acridones and acridines. For example:
10-Methyl-2-aminoacridinone: This compound is the reduced form of 9(10H)-Acridinone, 10-methyl-2-nitro- and exhibits different chemical and biological properties.
2-Nitroacridine: Lacks the methyl group at the 10-position, leading to differences in reactivity and biological activity.
10-Methylacridinone: Lacks the nitro group, making it less reactive in reduction reactions but still useful in other synthetic applications.
The uniqueness of 9(10H)-Acridinone, 10-methyl-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
58658-02-9 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
10-methyl-2-nitroacridin-9-one |
InChI |
InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3 |
Clé InChI |
WGLIJWFRDRLVPN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


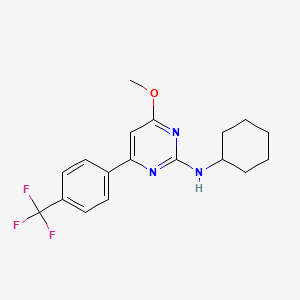

![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
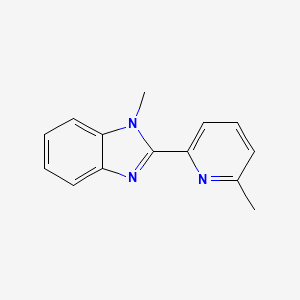
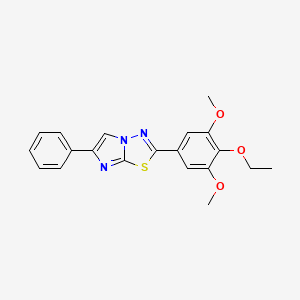
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
